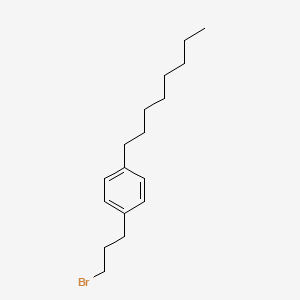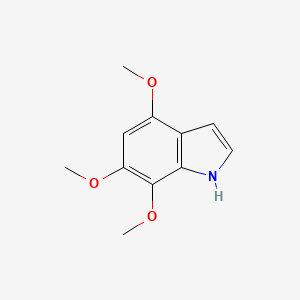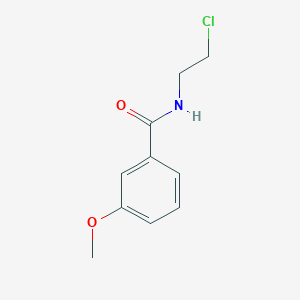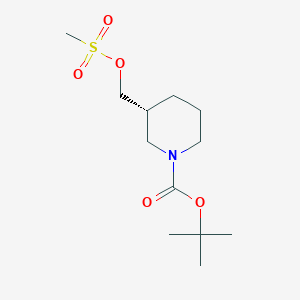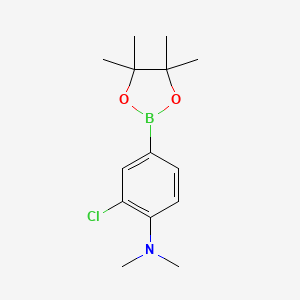
9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine
Overview
Description
9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine, also known as 3'-deoxy-3'-fluorothymidine (FLT), is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. FLT is structurally similar to thymidine, a nucleoside required for DNA synthesis, and is incorporated into DNA during replication. However, FLT lacks the 3'-OH group required for further DNA elongation, leading to DNA chain termination and cell death.
Mechanism of Action
FLT is phosphorylated by the enzyme thymidine kinase 1 (TK1) to form FLT monophosphate (FLT-MP), which is then further phosphorylated to FLT diphosphate (FLT-DP) and FLT triphosphate (FLT-TP). FLT-TP is incorporated into DNA during replication, leading to DNA chain termination and cell death. FLT is selectively taken up by rapidly dividing cells, including cancer cells, due to their increased expression of TK1.
Biochemical and physiological effects:
FLT has been shown to be well tolerated in humans, with few adverse effects reported. FLT is rapidly cleared from the body, with a half-life of approximately 3 hours. FLT does not accumulate in normal tissues, making it an ideal radiotracer for cancer imaging.
Advantages and Limitations for Lab Experiments
FLT is a useful tool for studying DNA replication and cell proliferation in vitro. FLT can be used to label cells for flow cytometry analysis, allowing for the quantification of cell cycle progression and proliferation rates. FLT can also be used to assess the effects of various drugs and treatments on cell proliferation and DNA replication.
One limitation of FLT is its selectivity for rapidly dividing cells, which may limit its use in certain experimental settings. FLT may also be subject to variability in uptake and metabolism between different cell types and experimental conditions.
Future Directions
There are several areas of future research for FLT, including:
1. Development of new synthesis methods to improve yield and purity.
2. Optimization of FLT imaging protocols for improved sensitivity and specificity.
3. Investigation of the potential use of FLT as a biomarker for cancer diagnosis and prognosis.
4. Development of new FLT-based therapies for cancer treatment, including combination therapies with other drugs and targeted delivery methods.
5. Exploration of the use of FLT in other areas of research, such as neuroscience and infectious disease.
Scientific Research Applications
FLT has been studied extensively for its potential use in cancer imaging and therapy. As a nucleoside analog, FLT is selectively taken up by rapidly dividing cells, including cancer cells, and incorporated into DNA. This allows FLT to be used as a radiotracer in positron emission tomography (PET) imaging to visualize tumor growth and response to treatment. FLT PET imaging has been shown to be more sensitive and specific than traditional imaging methods, such as computed tomography (CT) and magnetic resonance imaging (MRI), for detecting and monitoring various types of cancer.
In addition to its imaging applications, FLT has also been investigated for its potential use in cancer therapy. FLT is selectively toxic to cancer cells due to its ability to disrupt DNA replication and induce cell death. FLT has shown promising results in preclinical studies and clinical trials for the treatment of various types of cancer, including lung cancer, breast cancer, and lymphoma.
properties
IUPAC Name |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-thiophen-3-ylpurin-9-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-8(3-20)22-14(12(9)21)19-6-18-11-10(7-1-2-23-4-7)16-5-17-13(11)19/h1-2,4-6,8-9,12,14,20-21H,3H2/t8-,9-,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMGDXEERDGDF-ULSKOJAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178657 | |
| Record name | 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-(3-thienyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3'-Deoxy-3'-fluoro-b-D-ribofuranosyl)-6-(thiophen-3-yl)purine | |
CAS RN |
1612191-90-8 | |
| Record name | 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-(3-thienyl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612191-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-(3-thienyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B3244206.png)
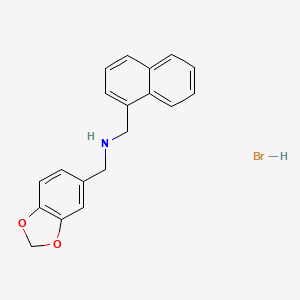


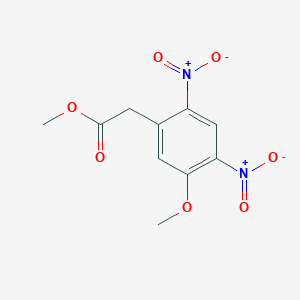
![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)


